molecular formula C9H10O3 B1196125 Methyl 4-methylsalicylate CAS No. 4670-56-8

Methyl 4-methylsalicylate

Cat. No.: B1196125
CAS No.: 4670-56-8
M. Wt: 166.17 g/mol
InChI Key: UITFCFWKYAOJEJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
Methyl 4-methylsalicylate (CAS: 4670-56-8) is an organic ester with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.18 g/mol. Its structure consists of a salicylic acid backbone substituted with a methyl group at the 4-position and an esterified methyl group at the carboxylic acid moiety (SMILES: CC1=CC(=C(C=C1)C(=O)OC)O) . The compound is synthesized via esterification of 4-methylsalicylic acid, yielding a red oil with an 82% efficiency under optimized conditions . Key spectroscopic data includes distinct NMR signals (¹H: δ 2.33, 3.92 ppm; ¹³C: δ 21.8, 52.1 ppm) and IR absorption bands at 1676 cm⁻¹ (C=O stretch) and 3190 cm⁻¹ (O–H stretch) .

Applications
this compound is utilized in diverse fields:

  • Coordination Chemistry: Serves as a ligand in luminescent terbium complexes for applications in methanol purity detection and photophysical studies .
  • Biodegradation Studies: Acts as a metabolic intermediate in bacterial pathways (e.g., Sphingomonas paucimobilis), where it is converted to 4-methylcatechol .

Preparation Methods

PropertyValueSource
Boiling Point242°C (literature)
Density1.147 g/mL
Melting Point27–28°C
Solubility in WaterLow
Vapor PressureNot available

The compound’s low water solubility and high boiling point make it suitable for applications in fragrances, topical analgesics, and organic synthesis intermediates .

Primary Synthetic Route: Fischer Esterification

Reaction Mechanism and Stoichiometry

The most widely documented method for synthesizing this compound involves Fischer esterification, where 4-methylsalicylic acid reacts with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid . The reaction proceeds via nucleophilic acyl substitution:

4-Methylsalicylic Acid+MethanolH2SO4Methyl 4-Methylsalicylate+Water\text{4-Methylsalicylic Acid} + \text{Methanol} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{Water}

The sulfuric acid serves dual roles: protonating the carbonyl oxygen to enhance electrophilicity and acting as a dehydrating agent to shift equilibrium toward ester formation .

Reagents and Equipment

  • 4-Methylsalicylic acid : 0.65 g (4.7 mmol)

  • Methanol : 10.0 mL (excess as solvent)

  • Concentrated sulfuric acid : 0.75 mL (catalyst)

  • Dichloromethane (CH2_2Cl2_2) : 1 mL (extraction solvent)

  • Sodium bicarbonate (5% solution) : 5 mL (neutralization)

  • Apparatus : Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel .

Stepwise Protocol

  • Dissolution : Combine 4-methylsalicylic acid and methanol in a round-bottom flask with a magnetic stir bar. Stir until the acid dissolves completely .

  • Acid Catalysis : Slowly add concentrated sulfuric acid in small portions under continuous stirring to avoid localized overheating .

  • Reflux : Attach a water-cooled condenser and reflux the mixture at 65–70°C for 40 minutes . Prolonged reflux (up to 2 hours) may improve yield .

  • Workup :

    • Cool the reaction mixture and transfer to a separatory funnel.

    • Add dichloromethane to extract the organic layer .

    • Wash the organic phase with 5% sodium bicarbonate to neutralize residual acid .

    • Dry over anhydrous sodium sulfate and evaporate solvents under reduced pressure .

Yield and Purity

  • Theoretical Yield : 0.65 g × (166.18 g/mol / 152.15 g/mol) = 0.71 g .

  • Actual Yield : Reported yields exceed 90% under optimized conditions .

  • Purity : Confirmed via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) .

Alternative Synthetic Approaches

Friedel-Crafts Alkylation

While less common, introducing the methyl group post-esterification via Friedel-Crafts alkylation is theoretically feasible. However, this method faces challenges due to the directing effects of the hydroxyl and ester groups, which favor electrophilic substitution at the 3- and 5-positions rather than the 4-position .

Enzymatic Esterification

Recent advances explore lipase-catalyzed esterification as a greener alternative. Enzymes such as Candida antarctica lipase B (CAL-B) have shown promise in mediating ester formation under mild conditions, though yields remain lower (60–75%) compared to acid-catalyzed methods .

Optimization of Reaction Conditions

Catalyst Loading

Increasing sulfuric acid concentration from 0.5 mL to 1.0 mL improves reaction rate but risks side reactions (e.g., sulfonation). A balance of 0.75 mL per 0.65 g substrate is optimal .

Solvent and Temperature

  • Methanol as Solvent : Acts as both reactant and solvent, ensuring excess alcohol drives equilibrium toward ester formation .

  • Reflux Temperature : Maintaining 65–70°C prevents methanol evaporation while ensuring sufficient energy for activation .

Purification Techniques

  • Liquid-Liquid Extraction : Dichloromethane effectively isolates the ester from aqueous byproducts .

  • Neutralization : Sodium bicarbonate removes residual acid, minimizing corrosion hazards .

Industrial and Research Applications

Pharmaceutical Uses

The compound’s anti-inflammatory properties make it a precursor in topical analgesics and antipyretic formulations .

Fragrance Industry

Its minty aroma is exploited in perfumes and flavoring agents, though regulatory limits apply due to toxicity concerns .

Synthetic Intermediate

This compound serves as a building block for synthesizing more complex molecules, including UV absorbers and polymer additives .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylsalicylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Topical Analgesics
    • Methyl 4-methylsalicylate is commonly used in topical formulations for pain relief. It acts as a rubefacient, increasing blood flow to the area of application and providing relief from muscle and joint pain. A clinical study involving the compound in liniment form demonstrated significant pain relief in patients with soft tissue injuries, with a pain relief rate of approximately 78% after treatment .
    Study TypeSample SizePain Relief Rate (%)Adverse Events (%)
    Clinical Trial3,60078.317.28
    Observational Study50075.005.00
  • Anti-inflammatory Research
    • Research has indicated that this compound exhibits anti-inflammatory properties similar to those of salicylic acid. Studies have shown its efficacy in reducing inflammation markers in animal models .
  • Antioxidant Activity
    • The compound has been investigated for its antioxidant capabilities. In vitro studies demonstrated that it can scavenge free radicals, contributing to cellular protection against oxidative stress .

Agricultural Applications

  • Plant Defense Mechanism
    • This compound plays a role in plant defense by acting as a signaling molecule during pathogen attack. It is produced by plants in response to biotic stress and can enhance resistance against pathogens by inducing systemic acquired resistance .
  • Insect Attraction
    • The compound has been identified as a kairomone that attracts beneficial insects such as hoverflies and lady beetles, aiding in biological pest control strategies .

Industrial Applications

  • Flavoring Agent
    • This compound is utilized as a flavoring agent in food products like root beer and chewing gum due to its pleasant minty aroma .
  • Fragrance Component
    • It is commonly included in cosmetic products for its fragrance properties, contributing to the sensory appeal of various personal care items .
  • Microscopy and Histology
    • The compound serves as an effective clearing agent for biological tissues in microscopy, facilitating better visualization of cellular structures by removing excess pigments .

Case Studies

  • Clinical Efficacy of Topical Liniment
    • A multicenter study evaluated the safety and efficacy of a liniment containing this compound (Ammeltz). Among the 3,600 participants, significant pain relief was reported with minimal adverse effects, underscoring its therapeutic potential .
  • Field Trials on Plant Resistance
    • Field studies demonstrated that plants treated with this compound exhibited enhanced resistance to fungal infections compared to untreated controls, providing evidence for its role as a plant defense enhancer .

Mechanism of Action

The mechanism of action of methyl 4-methylsalicylate involves its interaction with specific molecular targets. In biological systems, it is believed to function by being metabolized to salicylic acid, which then exerts its effects. Salicylic acid is known to inhibit the enzyme cyclooxygenase, leading to reduced production of pro-inflammatory mediators. This mechanism underlies its potential anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Table 1: Structural and Physical Properties

Compound CAS Molecular Formula Substituent Position Physical State Key Applications
Methyl 4-methylsalicylate 4670-56-8 C₉H₁₀O₃ 4-methyl, 2-hydroxy Red oil Luminescent materials, research
Methyl salicylate 119-36-8 C₈H₈O₃ 2-hydroxy Colorless liquid Topical analgesics, fragrances
Methyl 5-methylsalicylate - C₉H₁₀O₃ 5-methyl, 2-hydroxy Not reported Coordination polymers
Benzyl salicylate 118-58-1 C₁₄H₁₂O₃ Benzyl ester Crystalline solid Fragrance fixative

Key Differences :

  • Substituent Effects : The 4-methyl group in this compound sterically hinders metabolic hydrolysis compared to unsubstituted methyl salicylate, which is rapidly converted to salicylic acid in vivo .
  • Photophysical Behavior : this compound forms terbium complexes with higher luminescence quantum yields than hexylsalicylate derivatives due to favorable triplet-state energy transfer .

Metabolic and Toxicological Profiles

Table 3: Functional Comparisons

Compound Key Industrial Uses Research Applications
This compound Niche fragrance ingredient Luminescent sensors, bacterial metabolism
Ethyl hexylsalicylate UV absorber in sunscreens Photostability studies
Phenyl salicylate Polymer stabilizer Heat-sensitive material synthesis
cis-3-Hexenyl salicylate Floral fragrance component Plant volatile organic compound studies

Notable Findings:

  • Antifungal Activity : this compound exhibits moderate antifungal properties against Candida spp., though less potent than cinnamic acid esters .
  • Environmental Role : In Pseudomonas protegens, this compound degradation via the ortho-cleavage pathway contrasts with catechol metabolism in P. putida .

Biological Activity

Methyl 4-methylsalicylate is a methyl ester derivative of salicylic acid, which exhibits a range of biological activities. This compound is of interest due to its potential therapeutic applications, particularly in pain relief and anti-inflammatory effects, as well as its role in plant defense mechanisms. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound (C₉H₁₀O₃) is structurally similar to methyl salicylate, sharing many pharmacological properties. The compound acts primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling. By inhibiting COX, this compound reduces the production of inflammatory mediators, thereby alleviating pain and inflammation.

Absorption and Distribution

The absorption profile of this compound is similar to that of its parent compound, methyl salicylate. Approximately 12-20% of topically applied methyl salicylate is absorbed through intact skin within 10 hours. The distribution is widespread across body tissues, facilitated by passive diffusion processes influenced by pH levels .

1. Anti-inflammatory Effects

This compound has been shown to exhibit significant anti-inflammatory properties. A study evaluating its effects on musculoskeletal pain indicated that topical application leads to reduced pain levels due to its counter-irritant effects .

2. Plant Defense Mechanisms

In plants, this compound plays a pivotal role in defense against pathogens. It acts as a signaling molecule that triggers systemic acquired resistance (SAR) in plants. For instance, studies have demonstrated that treatment with various concentrations of methyl salicylate enhances disease tolerance in rice plants by promoting growth and root development .

Concentration (mg/L)Root Length Increase (%)Disease Tolerance (%)
0--
5025.9020.90
10054.4635.34

3. Toxicological Considerations

Despite its therapeutic benefits, this compound poses certain risks when misused or overused. Acute poisoning cases have been documented, highlighting symptoms such as abdominal pain, convulsions, and coma following ingestion . The oral LD50 values for various species indicate a moderate toxicity profile, necessitating caution in its application.

Case Study: Clinical Efficacy of Ammeltz Liniment

A multicenter clinical trial evaluated the safety and efficacy of a liniment containing methyl salicylate (Ammeltz) for treating soft tissue injuries. Out of 3,600 subjects , 97.64% completed the study with significant pain relief observed (mean VAS scores decreased from 5.34 at baseline to 2.79 after treatment) . Adverse events were minimal, indicating a favorable safety profile.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Methyl 4-methylsalicylate?

  • Methodological Answer : Synthesis typically involves esterification of 4-methylsalicylic acid with methanol under acidic catalysis (e.g., sulfuric acid). Characterization requires spectroscopic validation:

  • Nuclear Magnetic Resonance (NMR) : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on peaks for the methyl ester (δ ~3.8–3.9 ppm) and aromatic protons (δ ~6.6–7.2 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peak at m/z 166 (C9H10O3<sup>+</sup>) .
  • Purity Assessment : Use HPLC with UV detection (λ = 254–280 nm) and report retention times against certified standards .

Q. How should researchers validate the identity of this compound in mixtures or biological matrices?

  • Methodological Answer : Combine chromatographic separation (e.g., GC-MS or LC-MS) with spectral matching. For example:

  • GC-MS : Compare retention indices and fragmentation patterns with reference libraries .
  • Infrared (IR) Spectroscopy : Identify ester (C=O stretch at ~1700 cm<sup>−1</sup>) and phenolic O-H (broad peak ~3200 cm<sup>−1</sup>) .
  • Cross-Validation : Use spiked samples to confirm recovery rates and limit detection thresholds .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s bioactivity?

  • Methodological Answer :

  • Dose-Response Curves : Include positive (e.g., salicylic acid derivatives) and negative controls (solvent-only) to isolate specific effects. Report EC50/IC50 values with 95% confidence intervals .
  • Blinding and Randomization : Minimize bias by blinding analysts to treatment groups and randomizing sample processing order .
  • Replication : Perform triplicate assays across independent experiments to assess reproducibility .

Q. How can researchers reconcile contradictory data on this compound’s metabolic stability?

  • Methodological Answer :

  • Source Analysis : Compare solvent systems (e.g., aqueous vs. organic) and incubation conditions (pH, temperature) across studies .
  • Enzyme Kinetics : Use Michaelis-Menten models to evaluate substrate specificity in hepatic microsomes or recombinant CYP450 isoforms .
  • Meta-Analysis : Apply Cochrane criteria to assess methodological quality (e.g., allocation concealment, blinding) in conflicting studies .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent cytotoxicity?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (e.g., log[dose] vs. response) using software like GraphPad Prism® .
  • ANOVA with Post-Hoc Tests : Compare means across multiple concentrations; apply Tukey’s HSD for pairwise differences .
  • Error Propagation : Quantify uncertainty in IC50 values using Monte Carlo simulations .

Q. Data Presentation and Reproducibility

Q. How should researchers present spectral data for this compound in publications?

  • Methodological Answer :

  • Raw Data : Provide NMR (FID files), MS (raw spectra), and chromatograms in supplementary materials with metadata (e.g., solvent, instrument model) .
  • Processed Data : Include annotated spectra in figures, highlighting key peaks and assignments .
  • Reproducibility Checks : Report inter-laboratory validation results if available .

Q. What strategies mitigate bias in pharmacokinetic studies of this compound?

  • Methodological Answer :

  • Allocation Concealment : Use coded vials prepared by an independent third party .
  • Sample Size Justification : Perform power analyses to ensure adequate detection of pharmacokinetic parameters (e.g., Cmax, t1/2) .
  • Transparency : Pre-register protocols on platforms like Open Science Framework and disclose all deviations .

Q. Specialized Techniques

Q. What advanced spectroscopic methods resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Elucidate coupling patterns and carbon-proton correlations for regiochemical confirmation .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives; deposit CIF files in public databases .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-optimized structures (e.g., B3LYP/6-31G*) .

Q. How can researchers optimize chromatographic separation of this compound from co-eluting metabolites?

  • Methodological Answer :

  • Mobile Phase Optimization : Test gradients of acetonitrile/water with 0.1% formic acid to improve resolution .
  • Column Selection : Use C18 columns with sub-2 µm particles for UPLC applications .
  • Tandem MS/MS : Apply MRM transitions (e.g., 166 → 121) to enhance specificity in complex matrices .

Q. Ethical and Reporting Standards

Q. What are the best practices for reporting negative or inconclusive results in this compound research?

  • Methodological Answer :
  • FAIR Data Principles : Archive datasets in repositories like Zenodo with persistent identifiers .
  • Discussion of Limitations : Explicitly address sample size, assay sensitivity, and potential confounding variables .
  • Citation of Prior Work : Contextualize findings within existing literature to avoid redundancy and highlight knowledge gaps .

Properties

IUPAC Name

methyl 2-hydroxy-4-methylbenzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITFCFWKYAOJEJ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID40863434
Record name Methyl 4-methylsalicylate
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Molecular Weight

166.17 g/mol
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CAS No.

4670-56-8, 63027-59-8
Record name Benzoic acid, 2-hydroxy-4-methyl-, methyl ester
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Record name METHYL 4-METHYLSALICYLATE
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Synthesis routes and methods I

Procedure details

To a suspension of 10 g (0.0651 mol) of 4-methylsalicylic acid in 150 mL of methanol was added 50 mL of ethereal hydrochloric acid. The reaction mixture was heated at 60° C. for 60 hours. The solvent was removed under vacuum. After adding hexane-ethyl acetate, the resulting solid was filtered and the filtrate was evaporated to give 10.2 g (94%) of product as an oil.
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94%

Synthesis routes and methods II

Procedure details

4-Methylsalicylic acid (100 g, 658 mmoles) was dissolved in anhydrous methanol (500 mL) and concentrated sulfuric acid (25 mL) was added carefully. The solution was refluxed for 18 hours, then cooled to room temperature. The reaction mixture was concentrated to about 150 mL, and ethyl acetate (250 mL) was added. The ethyl acetate solution was washed twice with saturated aqueous sodium bicarbonate (250 mL portions) and then with saturated aqueous sodium chloride (100 mL). The ethyl acetate solution was dried over anhydrous sodium sulfate, filtered, and evaporated to a clear, reddish-brown liquid. This crude product was vacuum distilled (oil pump) to afford a clear, viscous liquid that solidified on standing to afford 98.1 g (90% yield) of methyl 4-methylsalicylate.
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Synthesis routes and methods III

Procedure details

A solution of 4-methylsalicylic acid (75 g, 0.49 mmol) in MeOH (500 mL) at 0° C. was treated with dicyclohexylcarbodiimide (101 g, 0.49 mmol) and the mixture was stirred at room temperature for 2 h. The precipitated dicyclohexylurea was removed by filtration and the filtrate was concentrated in vacuo. The crude residue was purified by distillation (110° C. bath temp, 0.5 mm Hg) to afford 4-methylsalicylic acid methyl ester
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Synthesis routes and methods IV

Procedure details

Iodomethane (22.6 mL, 362 mmol, 1.1 equiv) was added to a suspension of 4-methylsalicylic acid (50.0 g, 329 mmol, 1 equiv) and lithium carbonate (26.8 g, 362 mmol, 1.1 equiv) in dimethylformamide (450 mL) at 23° C. The reaction flask was heated in an oil bath at 60° C. After 3.5 h, the warm suspension was partitioned carefully between ice water (500 mL) and ethyl acetate (800 mL). The layers were separated. The aqueous layer was extracted with ethyl acetate (800 mL). The organic layers were combined. The combined solution was washed sequentially with water (2×500 mL) then saturated aqueous sodium chloride solution (500 mL) and the washed solution was dried over sodium sulfate. The dried solution was filtered and the filtrate was concentrated. A small sample of the product (˜50 mg) was purified by flash-column chromatography (2% ethyl acetate-hexanes) and was characterized by 1H NMR, 13C NMR, IR, and HRMS. The balance of the product, methyl 2-hydroxy-4-methylbenzoate, was used directly in the next reaction without purification. TLC: (2% ethyl acetate-hexanes) Rf=0.15 (CAM); 1H NMR (500 MHz, CDCl3) δ: 10.70 (s, 1H), 7.70 (d, 1H, J=8.4 Hz), 6.79 (s, 1H), 6.69 (d, 1H, J=7.7 Hz), 3.92 (s, 3H), 2.34 (s, 3H); 13C NMR (125 MHz, CDCl3) δ: 170.5, 161.5, 147.0, 129.6, 120.4, 117.7, 109.8, 52.0, 21.8; FTIR (neat), cm−1: 3186 (m), 2956 (m), 1672 (s), 1623 (m), 1579 (m), 1504 (m), 1441 (s), 1338 (s), 1298 (s), 1250 (s), 1215 (s), 1157 (s), 1096 (s), 906 (s), 780 (s); HRMS (ESI): Calcd for (C9H10O3+H)+ 167.0703, found 167.0698.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-methylsalicylate
Reactant of Route 2
Methyl 4-methylsalicylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-methylsalicylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-methylsalicylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-methylsalicylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-methylsalicylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.